3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-4-2-3-12(9-17)15(14)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDAGZZAWTWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-2-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde has been utilized in various fields of research, including:
Organic Synthesis
This compound serves as a vital building block in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it an attractive target for synthetic chemists looking to develop new compounds with desired properties.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential biological activities. Studies have indicated that it may act as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes.
Biochemical Assays
In biochemical assays, this compound can function as a substrate for various enzymes, enabling researchers to study enzyme kinetics and mechanisms. The nitro group can undergo reduction within biological systems, forming reactive intermediates that interact with proteins or nucleic acids.
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of AChE and BuChE, which may have implications for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Case studies have demonstrated that derivatives synthesized from this compound possess anti-inflammatory effects, underscoring its utility in developing therapeutic agents.
Case Studies
Several case studies highlight the practical applications of this compound:
- Synthesis and Biological Evaluation : A study published in the European Journal of Medicinal Chemistry outlined the synthesis of various benzothiazoles from this compound, demonstrating their anti-inflammatory properties.
- Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that compounds with different nitro group placements exhibited distinct reactivities against AChE and BuChE, providing insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Effects :
- The 4-nitrobenzyloxy group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group compared to analogs with electron-donating groups (e.g., tert-butyl in or trifluoromethyl in ). This makes it more reactive in nucleophilic additions or condensations .
- The 3-trifluoromethylbenzyloxy analog () exhibits increased lipophilicity and metabolic stability, advantageous in medicinal chemistry .
Steric and Regiochemical Influence :
- Positional Isomerism : The 3-methoxy-4-nitrobenzyloxy isomer () shows distinct regioselectivity in reactions due to altered steric interactions between substituents .
- Chlorine Substitution : Compound 46 () demonstrates how additional halogens (Cl at position 3) enhance bioactivity by modulating protein-binding interactions in STAT3 inhibition .
Catalytic and Synthetic Utility: The target compound’s nitro group facilitates oxidation reactions; however, its catalytic conversion to aldehydes (from alcohols) is less efficient compared to Ag–MnO₂ catalysts, which achieve >99% selectivity for 4-nitrobenzaldehyde synthesis () .
Structural and Crystallographic Differences :
- Single-crystal studies () reveal that the 4-nitrobenzyloxy group induces planar conformations, whereas bulkier groups (e.g., tert-butyl in ) disrupt coplanarity, affecting crystallization and solubility .
Biological Activity :
- The target compound’s nitro group may confer toxicity limitations in drug design, whereas the chloro-methoxy-nitro analog (Compound 46) shows promise in colitis models due to dual STAT3/STAT1 inhibition .
Biological Activity
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The compound is synthesized through a reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-(bromomethyl)-4-nitrobenzene in the presence of pyridine as a catalyst. The reaction typically involves refluxing in an anhydrous acetonitrile solution, yielding the product after purification through recrystallization .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : Exhibited significant growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : Displayed IC50 values between 4.98 and 14.65 μM, indicating selective toxicity towards cancerous cells compared to non-cancerous cell lines .
The compound appears to act by destabilizing microtubule assembly, which is crucial for cell division. This mechanism was confirmed through assays that demonstrated inhibition of microtubule assembly at concentrations as low as 20 μM . Additionally, apoptosis-inducing activities were noted, with enhanced caspase-3 activity observed in treated cells, suggesting a pathway for programmed cell death .
Structure-Activity Relationship
The presence of the nitro group in the structure has been associated with increased biological activity. Compounds containing nitrophenyl moieties have been documented to inhibit various cellular processes, including topoisomerase activity and DNA alkylation, which are vital for cancer cell proliferation .
Case Studies
- In vitro Studies : A study demonstrated that this compound significantly inhibited microtubule polymerization and induced apoptosis in MDA-MB-231 cells at micromolar concentrations.
- Comparative Analysis : When compared to other compounds with similar structures, this compound showed superior selectivity towards cancer cells while exhibiting lower toxicity towards normal cells.
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C10H11N2O4 |
| Molecular Weight | 221.21 g/mol |
| IC50 (MDA-MB-231) | 2.43 - 7.84 μM |
| IC50 (HepG2) | 4.98 - 14.65 μM |
| Mechanism | Microtubule destabilization; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
